1-(4-Tert-butylphenyl)sulfonylazepane
Description
1-(4-Tert-butylphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a para-substituted tert-butylphenyl moiety. Its molecular formula is C₁₆H₂₃NO₂S, with a calculated molecular weight of 293.4 g/mol. The tert-butyl group confers significant steric bulk and hydrophobicity, which may influence binding affinity and pharmacokinetic properties.
Properties
CAS No. |
1215495-25-2 |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)14-8-10-15(11-9-14)20(18,19)17-12-6-4-5-7-13-17/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
YVIDQOBPYOYMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Substituent Effects on LogP : The tert-butyl group in the target compound likely increases lipophilicity compared to the chloro-nitro substituents in ’s analog (logP 2.7 vs. estimated ~3.5). This aligns with tert-butyl’s role in enhancing membrane permeability in drug design .
- Hydrogen Bonding : The chloro-nitro analog () has five hydrogen bond acceptors, which may improve solubility but reduce blood-brain barrier penetration relative to the tert-butyl variant’s simpler profile .
Research Implications and Limitations
- Design Flexibility : Substituent choice on the phenyl or azepane rings can fine-tune solubility, bioavailability, and target engagement.
- Need for Experimental Validation : Computational estimates (e.g., logP) require validation via HPLC or shake-flask assays.
Further studies should explore synthesis routes and biological activity profiling to confirm these hypotheses.
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